Cas no 89766-09-6 (Carbonic acid,1-bromoethyl ethyl ester)

Carbonic acid,1-bromoethyl ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbonic acid,1-bromoethyl ethyl ester
- 1-Bromoethyl ethyl carbonate
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Computed Properties
- Exact Mass: 195.974
- Monoisotopic Mass: 195.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 94.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Surface Charge: 0
- Topological Polar Surface Area: 35.5A^2
- Tautomer Count: nothing
Experimental Properties
- Density: 1.465
- Boiling Point: 163.9°C at 760 mmHg
- Flash Point: 52.9°C
- Refractive Index: 1.454
Carbonic acid,1-bromoethyl ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN7748429-500mg |
89766-09-6 | 90% | 500mg |
RMB 2360.00 | 2025-02-20 | ||
Cooke Chemical | LN7748429-1g |
89766-09-6 | 90% | 1g |
RMB 3920.00 | 2025-02-20 |
Carbonic acid,1-bromoethyl ethyl ester Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on Carbonic acid,1-bromoethyl ethyl ester
Carbonic acid,1-bromoethyl ethyl ester (CAS No. 89766-09-6): A Comprehensive Overview
Carbonic acid,1-bromoethyl ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 89766-09-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of carbonic acid has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound's molecular structure, featuring a bromoethyl group and an ethyl ester moiety, makes it a versatile intermediate for various chemical transformations.
The synthesis of Carbonic acid,1-bromoethyl ethyl ester typically involves the reaction of carbonic acid with 1-bromoethanol in the presence of a suitable catalyst. This process highlights the compound's role as a building block in organic synthesis, enabling the formation of more complex molecules. The presence of both bromine and ester functional groups provides multiple sites for further chemical modifications, making it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.
In recent years, Carbonic acid,1-bromoethyl ethyl ester has been explored in the context of drug discovery and development. Its structural features suggest potential applications in the synthesis of bioactive molecules, including those targeting neurological and inflammatory disorders. For instance, researchers have investigated its utility in the preparation of derivatives that exhibit inhibitory effects on specific enzymatic pathways relevant to these conditions. The compound's ability to undergo nucleophilic substitution reactions further enhances its appeal as a synthetic intermediate.
The pharmacological relevance of Carbonic acid,1-bromoethyl ethyl ester is underscored by its incorporation into various lead compounds during preclinical studies. These studies have demonstrated its potential as a precursor for molecules with therapeutic efficacy. The bromoethyl group, in particular, offers a handle for further functionalization, allowing chemists to tailor the properties of derived compounds to specific biological targets. This flexibility has made it a subject of interest in medicinal chemistry research.
Advances in computational chemistry have also contributed to the understanding of Carbonic acid,1-bromoethyl ethyl ester's reactivity and its role in synthetic pathways. Molecular modeling studies have provided insights into its interaction with other molecules, aiding in the design of more efficient synthetic routes. These computational approaches are increasingly integral to modern drug discovery processes, where rapid screening and optimization are crucial.
The industrial significance of Carbonic acid,1-bromoethyl ethyl ester extends beyond academic research. Its synthesis and application are being scaled up for use in larger-scale chemical manufacturing processes. This trend reflects the growing demand for specialized intermediates in the pharmaceutical industry, where precision and efficiency are paramount. The compound's stability under various reaction conditions makes it a reliable choice for industrial applications.
In conclusion, Carbonic acid,1-bromoethyl ethyl ester (CAS No. 89766-09-6) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for chemists and researchers working on novel drug development. As our understanding of its properties continues to evolve, so too will its role in advancing chemical and medicinal sciences.
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